molecular formula C17H27N3O4Si B12790961 Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)- CAS No. 117174-39-7

Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-

Cat. No.: B12790961
CAS No.: 117174-39-7
M. Wt: 365.5 g/mol
InChI Key: ASRCITJDRZNWOT-MGPQQGTHSA-N
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Description

Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. This compound is characterized by the presence of a cyano group at the 3’ position and a tert-butyldimethylsilyl (TBDMS) protecting group at the 5’ position. These modifications can significantly alter the chemical properties and biological activities of the nucleoside.

Preparation Methods

The synthesis of Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Introduction of the cyano group: The 3’-hydroxyl group is converted to a cyano group using reagents like cyanogen bromide (BrCN) or other suitable cyanating agents.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification systems.

Chemical Reactions Analysis

Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- can undergo various chemical reactions:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS protecting group can be removed under acidic conditions to yield the free hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and acids like trifluoroacetic acid (TFA). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: It serves as a probe in studying DNA replication and repair mechanisms.

    Medicine: It is investigated for its potential use in antiviral and anticancer therapies.

    Industry: It is used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- involves its incorporation into DNA or RNA strands. The cyano group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA replication and transcription. This compound can target various molecular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds include other modified nucleosides such as:

    3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug.

    5-Fluoro-2’-deoxyuridine (FdUrd): Used in cancer chemotherapy.

    2’-Deoxy-5-iodouridine (IdUrd): Used in antiviral therapies.

Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the presence of both the cyano group and the TBDMS protecting group, which confer distinct chemical and biological properties.

Properties

CAS No.

117174-39-7

Molecular Formula

C17H27N3O4Si

Molecular Weight

365.5 g/mol

IUPAC Name

(2S,3R,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile

InChI

InChI=1S/C17H27N3O4Si/c1-11-9-20(16(22)19-15(11)21)14-7-12(8-18)13(24-14)10-23-25(5,6)17(2,3)4/h9,12-14H,7,10H2,1-6H3,(H,19,21,22)/t12-,13-,14-/m1/s1

InChI Key

ASRCITJDRZNWOT-MGPQQGTHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)C#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

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